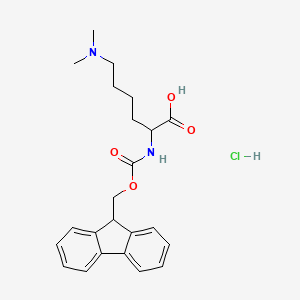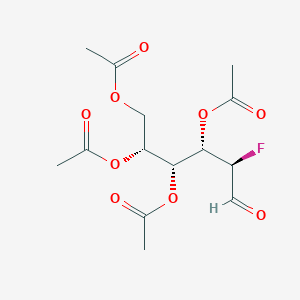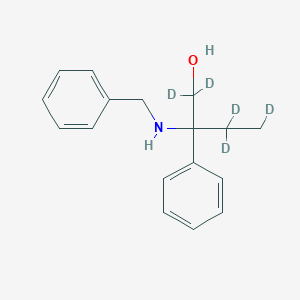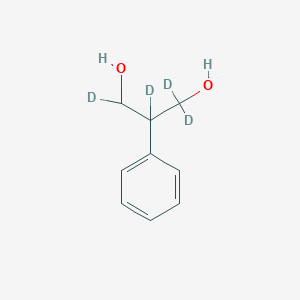
1,1,2,3-Tetradeuterio-2-phenylpropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various biochemical and pharmaceutical applications. The deuterium labeling (d4) indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in research to study metabolic pathways and enzyme reactions due to its stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate. One common method involves using sodium borohydride (NaBH4) as the reducing agent in the presence of an alkali metal dihydrogen phosphate buffer . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain high throughput and consistency. The use of automated systems ensures precise control over reaction conditions, leading to efficient and scalable production .
化学反应分析
Types of Reactions
2-Phenyl-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol groups into carbonyl groups.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
科学研究应用
2-Phenyl-1,3-propanediol-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a labeled substrate in studying enzyme kinetics and metabolic pathways.
Biology: Employed in the study of lipid metabolism and other biochemical processes.
Medicine: Investigated for its potential use in drug development and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
作用机制
The mechanism of action of 2-Phenyl-1,3-propanediol-d4 involves its interaction with specific enzymes and metabolic pathways. The deuterium atoms in the molecule provide stability and resistance to metabolic degradation, making it an ideal compound for studying enzyme-catalyzed reactions. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases, which play crucial roles in metabolic processes .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-propanediol: The non-deuterated form of the compound, used in similar applications but with different stability and reactivity profiles.
1-Phenyl-1,2-ethanediol: Another phenyl-substituted diol with different chemical properties and applications.
2-Methyl-2-propyl-1,3-propanediol: A structurally similar compound with distinct uses in organic synthesis
Uniqueness
2-Phenyl-1,3-propanediol-d4 is unique due to its deuterium labeling, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .
属性
分子式 |
C9H12O2 |
|---|---|
分子量 |
156.21 g/mol |
IUPAC 名称 |
1,1,2,3-tetradeuterio-2-phenylpropane-1,3-diol |
InChI |
InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D,7D2,9D |
InChI 键 |
BPBDZXFJDMJLIB-ZNAYNQTHSA-N |
手性 SMILES |
[2H]C(C([2H])(C1=CC=CC=C1)C([2H])([2H])O)O |
规范 SMILES |
C1=CC=C(C=C1)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


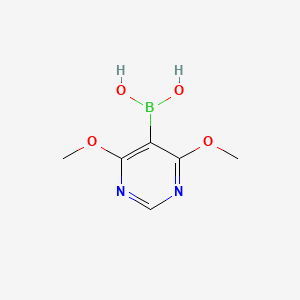
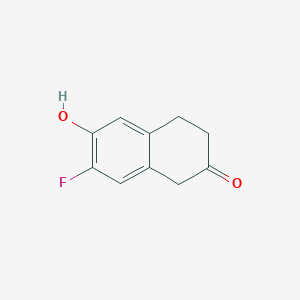
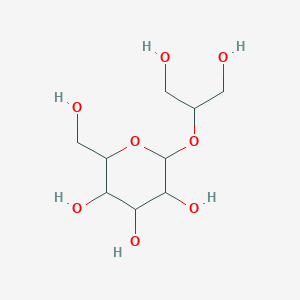

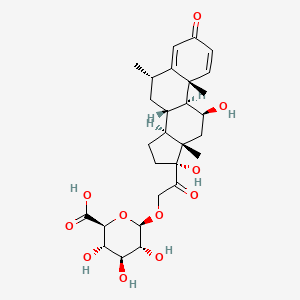
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)

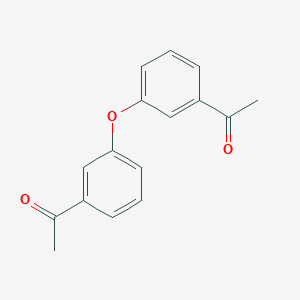
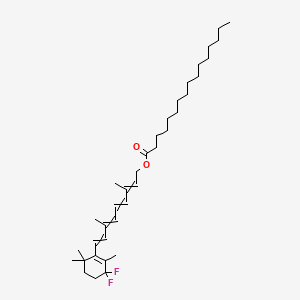
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
